Methyl 2-(methylthio)butyrate

Description

Significance of Sulfur-Containing Esters in Biological and Chemical Systems

Sulfur is a vital element in all known forms of life, primarily as a component of the amino acids cysteine and methionine and various essential cofactors. oup.commdpi.com Organosulfur compounds, which are organic molecules containing sulfur atoms, are widespread in nature and play fundamental roles in biological processes. tus.ac.jpwikipedia.org

Sulfur-containing esters, a broad class that includes compounds like Methyl 2-(methylthio)butyrate, are significant for several reasons:

Biochemical Intermediates: Thioesters, particularly derivatives of coenzyme A such as acetyl-CoA, are central to numerous metabolic pathways, including the synthesis and degradation of fatty acids. wikipedia.orgwikipedia.org

Flavor and Aroma: Many sulfur-containing compounds, including certain esters, are potent flavor and aroma agents found in a variety of foods. thegoodscentscompany.com They often have very low odor thresholds and contribute to the characteristic scents of fruits, vegetables, and cooked meats. thegoodscentscompany.comnih.gov

Synthetic Chemistry: The reactivity of the thioester and thioether groups makes them valuable intermediates in organic synthesis. tus.ac.jpkataliz.org.ua They can be used as precursors for creating more complex molecules. In industrial applications, sulfur-containing esters are developed as additives for lubricants. kataliz.org.ua

Sulfate esters (R-OSO₃⁻) and sulfonates (R-SO₃⁻) are another major class of organosulfur compounds, constituting a large portion of the sulfur in aerobic soils. oup.com Microorganisms can utilize these compounds as a sulfur source for growth through the action of sulfatase enzymes, which hydrolyze the ester bond. oup.comscirp.org

Classification and Structural Relationships within Thioester and Methylthio Compound Families

To understand this compound, it's essential to clarify its classification. The name can be misleading. While it contains "thio" and "ester," it is not a thioester.

Thioesters: A thioester has the general structure R-C(=O)-S-R'. The sulfur atom replaces the oxygen atom of the ester linkage. wikipedia.orgwikipedia.org They are known for their role in biochemistry as high-energy intermediates. wikipedia.org

Thioethers (or Sulfides): A thioether contains the linkage C-S-C. The sulfur atom is bonded to two carbon atoms.

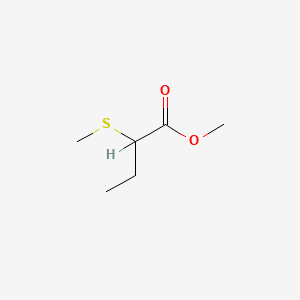

This compound: The IUPAC name for this compound is methyl 2-methylsulfanylbutanoate. nih.gov Its structure is CH₃CH₂CH(SCH₃)C(=O)OCH₃. It contains a standard ester group (-C(=O)O-) and a thioether group (-SCH₃, also called a methylthio or methylsulfanyl group). The sulfur atom is not part of the ester linkage itself but is attached to the carbon atom at the alpha position (position 2) of the butanoate chain.

Therefore, this compound is correctly classified as a methylthio compound and a fatty acid ester . nih.govfoodb.ca It belongs to a family of compounds that are derivatives of fatty acids where a methylthio group is a substituent. foodb.cahmdb.ca

Historical Overview of Academic Research on this compound and its Analogues

While literature specifically focused on this compound is limited, extensive research exists on its structural analogues, particularly 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and its derivatives. foodb.cahmdb.carsc.org HMTBA is a widely used nutritional supplement in animal feed as a precursor for the amino acid methionine. rsc.orgfrontiersin.org

Research in this area has often centered on:

Synthesis: The industrial chemical synthesis of methionine and its analogues like HMTBA began in the mid-20th century. rsc.org Methods for producing related compounds often involve reacting key intermediates like 3-(methylthio)propionaldehyde (B105701). google.com The synthesis of racemic methyl 2-hydroxy-4-(methylthio)butyrate, a closely related analogue, can be achieved via the esterification of its corresponding acid using methanol (B129727) and sulfuric acid. prepchem.com

Nutritional Science: Studies have investigated how HMTBA and its ester derivatives, such as the isopropyl ester (HMBi), serve as effective sources of methionine for animals. frontiersin.org Research explores how these analogues are absorbed and converted to L-methionine in the body. rsc.org

Chemical Applications: Research has explored using HMTBA as a starting material for synthesizing novel non-ionic surfactants. researchgate.net These studies involve reacting the acid group to form esters or amides and then oxidizing the sulfide (B99878) to a sulfoxide (B87167), creating molecules with surface-active properties. researchgate.net

This body of research on analogues provides a scientific context for understanding the chemical behavior and potential applications of this compound.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | nih.govchemicalbook.com |

| Molecular Weight | 148.22 g/mol | nih.govchemicalbook.com |

| CAS Number | 51534-66-8 | nih.govchemicalbook.com |

| IUPAC Name | methyl 2-methylsulfanylbutanoate | nih.gov |

| Appearance | Clear, colorless liquid | synerzine.com |

| Odor | Sulfurous, musty, onion, fruity | hmdb.casynerzine.com |

| Boiling Point | 149.0 - 153.0 °C @ 760 mmHg | nih.govsynerzine.com |

| Density | 1.028 g/mL at 25 °C | chemicalbook.comchemicalbook.com |

| Refractive Index | 1.461 at 20 °C | chemicalbook.comchemicalbook.com |

| Flash Point | 64 °C (148 °F) | synerzine.com |

| SMILES | CCC(C(=O)OC)SC | nih.govnih.gov |

| InChIKey | PBYSEUNXLXTEAN-UHFFFAOYSA-N | nih.govnih.gov |

Structural Analogues of this compound

The study of structural analogues is crucial for understanding structure-activity relationships. Below are some key analogues of this compound mentioned in scientific literature.

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Research Context |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | C₅H₁₀O₃S | Hydroxyl group at position 2 instead of a methyl ester; carboxylic acid instead of ester. | Methionine precursor in animal nutrition. rsc.orgfrontiersin.org |

| Methyl 2-hydroxy-4-(methylthio)butyrate | C₆H₁₂O₃S | Hydroxyl group at position 2 instead of the methylthio group at position 2; methylthio group is at position 4. | Methionine analogue; synthesis intermediate. rsc.orggoogle.comprepchem.com |

| Methyl 4-(methylthio)butyrate | C₆H₁₂O₂S | Isomer; methylthio group is at position 4 of the butyrate (B1204436) chain instead of position 2. | Flavoring agent; precursor in synthesis. thegoodscentscompany.com |

| Ethyl 4-(methylthio)butyrate | C₇H₁₄O₂S | Ethyl ester instead of a methyl ester; methylthio group at position 4. | Demonstrates effect of ester group modification on properties. |

| Methyl 3-(methylthio)propionate (B1239661) | C₅H₁₀O₂S | Shorter carbon chain (propionate vs. butyrate). | Flavoring agent; illustrates effect of chain length. |

| Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C₁₀H₁₈CaO₆S₂ | Calcium salt of HMTBA. | Dietary supplement; management of chronic kidney disease. ijper.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-5(9-3)6(7)8-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYSEUNXLXTEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866205 | |

| Record name | Methyl 2-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

149.00 to 151.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51534-66-8 | |

| Record name | Methyl α-(methylsulfanyl)butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51534-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(methylthio)-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051534668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-(methylthio)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(METHYLTHIO)-BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE19X9J2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-(methylthio)butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Methylthio Butyrate

Strategies for Direct Synthesis of Methyl 2-(methylthio)butyrate

The direct synthesis of this compound can be achieved through several chemical strategies, primarily involving the formation of the thioether linkage at the alpha-position of a butyric acid derivative.

A primary route to this compound involves the nucleophilic substitution of a suitable leaving group at the α-carbon of a butyrate (B1204436) precursor. The most common method utilizes a halogenated ester, such as methyl 2-bromobutyrate.

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A sulfur-based nucleophile, typically sodium thiomethoxide (NaSMe), is reacted with methyl 2-bromobutyrate. The thiomethoxide ion attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion to form the desired thioether product. The use of a strong nucleophile like thiomethoxide favors the SN2 pathway over elimination. utdallas.edu A similar approach has been documented for the synthesis of related thioether compounds, such as the reaction of ethyl 2-bromoisobutyrate with sodium thiomethoxide. vulcanchem.com

An alternative, though less direct, pathway is the esterification of 2-(methylthio)butyric acid. This involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This Fischer esterification is an equilibrium-driven process, often requiring the removal of water to achieve high yields.

Table 1: Synthesis of this compound from Butyric Acid Derivatives

| Method | Reactants | Reagent/Catalyst | Mechanism | Key Conditions |

| Nucleophilic Substitution | Methyl 2-bromobutyrate | Sodium thiomethoxide (NaSMe) | SN2 | Aprotic solvent |

| Fischer Esterification | 2-(methylthio)butyric acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Nucleophilic Acyl Substitution | Reflux, water removal |

This compound can also be synthesized by modifying other esters or thioethers. One plausible route is the free-radical addition of methyl mercaptan (methanethiol) across the double bond of an unsaturated ester precursor like methyl crotonate (methyl 2-butenoate). This type of reaction is typically initiated by UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN). A similar process has been successfully used to synthesize the related compound methyl 2-hydroxy-4-(methylthio)butanoate by adding methyl mercaptan to methyl 2-hydroxy-3-butenoate, which yielded the product in 85% after 5 hours at 50-60°C. google.com

Another potential pathway involves the direct methylation of methyl 2-mercaptobutyrate. In this reaction, the thiol group is deprotonated with a mild base to form a thiolate, which then acts as a nucleophile, reacting with a methylating agent like methyl iodide to form the thioether linkage.

Synthesis of this compound Analogues and Derivatives

A significant analogue of the target compound is 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) and its corresponding esters. HMTBa is a widely used supplement in animal feed as a methionine precursor. google.comwikipedia.org

HMTBa is produced on a large industrial scale through multiple well-established chemical processes. wikipedia.org Its esters, such as the isopropyl ester, are also synthesized as they can offer different properties for specific applications, like altered breakdown rates in the rumen of animals. nih.govscielo.br

The predominant industrial synthesis of HMTBa starts from 3-(methylthio)propionaldehyde (B105701) (MMP), also known as methional. google.com This process itself begins with the Michael addition of methyl mercaptan to acrolein, often catalyzed by an amine like pyridine, to produce MMP. google.comrobinsonbrothers.uk The MMP is then converted to HMTBa via the cyanohydrin pathway, as detailed in the next section.

An alternative synthetic route involves the chemical transformation of 4-(methylthio)-2-oxo-l-butanol. A patented process describes reacting this keto-alcohol with oxygen and an alcohol (like methanol or ethanol) in the presence of a copper compound catalyst. nih.gov This reaction can directly yield the corresponding ester of HMTBa. For example, reacting 4-(methylthio)-2-oxo-l-butanol with methanol and oxygen using a copper catalyst yielded methyl 2-hydroxy-4-(methylthio)butyrate. nih.gov

The cyanohydrin route is the cornerstone of commercial HMTBa production. utdallas.eduwikipedia.org This multi-step process begins after the synthesis of 3-(methylthio)propionaldehyde (MMP).

Cyanohydrin Formation: MMP is reacted with hydrogen cyanide (HCN). In this reaction, the cyanide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a cyanohydrin intermediate, 2-hydroxy-4-(methylthio)butyronitrile (B100679) (HMTBN). wikipedia.orgpatsnap.com

Hydrolysis of the Nitrile: The nitrile group of HMTBN is then hydrolyzed to a carboxylic acid. This is typically achieved using a strong mineral acid, most commonly sulfuric acid. patsnap.com The hydrolysis can be performed in a single step under heating (e.g., 90°C for 2 hours) to directly convert the nitrile to the carboxylic acid. robinsonbrothers.uk Alternatively, it can be conducted in two stages: a milder hydrolysis to first form the intermediate 2-hydroxy-4-methylthiobutyramide, followed by a second, more forceful hydrolysis step to convert the amide to HMTBa. robinsonbrothers.uk The two-stage process allows for more precise temperature control. robinsonbrothers.uk Following hydrolysis, purification steps such as liquid-liquid extraction or chromatography are used to isolate the final HMTBa product from salts and other byproducts. patsnap.com

Table 2: Overview of HMTBa Synthesis via Cyanohydrin Route

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |

| Precursor Synthesis | Acrolein, Methyl Mercaptan | Pyridine (catalyst) | 3-(methylthio)propionaldehyde (MMP) | Michael Addition |

| Cyanohydrin Formation | 3-(methylthio)propionaldehyde (MMP) | Hydrogen Cyanide (HCN) | 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | Nucleophilic Addition |

| Nitrile Hydrolysis (1-step) | 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | Sulfuric Acid, Water | 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) | ~90°C, 2 hours robinsonbrothers.uk |

| Nitrile Hydrolysis (2-step) | 2-hydroxy-4-(methylthio)butyronitrile (HMTBN) | Sulfuric Acid, Water | 2-hydroxy-4-methylthiobutyramide, then HMTBa | Stage 1: Milder conditions; Stage 2: Harsher conditions robinsonbrothers.uk |

Derivatization for Specific Research Applications

This compound and its close structural analogs serve as precursors for various derivatives with specialized applications, notably in the synthesis of bioactive compounds and functional materials like surfactants.

Methyl 2-isothiocyanato-4-(methylthio)butyrate: This isothiocyanate derivative is synthesized for research into its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group (–N=C=S) is highly reactive and can interact with biological molecules, making it a target for drug discovery. The typical synthesis involves the reaction of a starting material like L-methionine methyl ester or ethyl 2-amino-4-(methylthio)butanoate with thiophosgene. evitachem.com This reaction converts the primary amine group at the alpha-position into the isothiocyanate moiety.

Sulfoxide-Based Surfactants: Derivatives of this compound are used to create novel non-ionic surfactants. The synthetic pathway often starts with a related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). researchgate.netshareok.org The process involves two key transformations:

Esterification or Amidation: The carboxylic acid group of HMTBA is reacted with a primary alkyl alcohol or amine to form an ester or amide, respectively. researchgate.netresearchgate.net

Oxidation: The sulfide (B99878) group is then partially oxidized to a sulfoxide (B87167). researchgate.netresearchgate.net

These resulting sulfoxide-based surfactants exhibit excellent water solubility and are effective in reducing surface tension. researchgate.netresearchgate.net Research has shown that a single sulfoxide ester group has a hydrophilicity comparable to approximately five ethylene (B1197577) oxide units in conventional surfactants. researchgate.net They also demonstrate synergistic effects when mixed with anionic surfactants. researchgate.net

Reaction Mechanisms and Pathways

The synthesis of this compound involves specific reaction mechanisms for introducing the key functional groups and proceeds through identifiable intermediates.

The introduction of the methylthio (–S–CH₃) group is a critical step in forming the carbon-sulfur bond in the butyrate backbone. A primary industrial route involves the Michael addition of methyl mercaptan (methanethiol) to acrolein. This reaction produces 3-(methylthio)propanal (MMP), a key precursor. MMP is then further processed, for example, via a Bucherer–Bergs reaction or by forming a cyanohydrin, to eventually yield the 4-(methylthio) backbone, which can be esterified. rsc.org

In biological or biocatalytic systems, the methylthio group is often sourced from the amino acid L-methionine, which already contains the complete 2-amino-4-(methylthio)butanoic acid structure. rsc.org In these pathways, the initial step is typically a transamination or deamination of L-methionine to produce α-keto-γ-methylthiobutyrate (KMTB), which preserves the methylthio group for subsequent transformations. oup.comresearchgate.net

Catalysts and reagents are essential for directing the synthesis of this compound and its precursors, influencing reaction rates and yields.

| Catalyst/Reagent | Role in Synthesis | Reaction Type |

| Sulfuric Acid (H₂SO₄) | Acts as an acid catalyst to protonate the carboxyl group, facilitating nucleophilic attack by methanol. It is also used for the hydrolysis of nitrile intermediates. | Fischer Esterification; Nitrile Hydrolysis |

| Copper Compounds | Used to catalyze the reaction of 4-(methylthio)-2-oxo-l-butanol with oxygen to produce 2-hydroxy-4-(methylthio)butyrate compounds. google.com Copper's diverse chemistry allows it to efficiently catalyze reactions involving both one and two-electron mechanisms. nih.gov | Oxidation |

| Bases (e.g., Pyridine) | Used to catalyze the Michael addition of methyl mercaptan to acrolein. rsc.org Bases can also be used in conjunction with copper catalysts in certain reactions. google.com | Michael Addition |

| Thiophosgene | A key reagent for converting a primary amine group into an isothiocyanate group, as seen in the synthesis of Methyl 2-isothiocyanato-4-(methylthio)butyrate. evitachem.com | Isothiocyanate Formation |

Copper-based catalysts are particularly versatile in organic synthesis due to their ability to coordinate with heteroatoms and activate reactants under relatively mild conditions. nih.govsigmaaldrich.com Their application is crucial in various industrial processes, including the synthesis of alcohols and other functionalized molecules. lbl.gov

The synthesis of this compound and related compounds proceeds through several well-characterized intermediates.

α-Keto-γ-methylthiobutyrate (KMTB): This keto acid is a central intermediate in pathways starting from L-methionine. It is formed via an initial transamination or deamination reaction. oup.comnih.gov KMTB can be subsequently converted to other products; for instance, it can be chemically transformed into methylthioacetaldehyde, methanethiol (B179389), and dimethyl sulfides under specific conditions of pH, oxygen, and the presence of certain metal ions. oup.com In biocatalytic cascades, KMTB is reduced to form enantiopure (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA). researchgate.nethep.com.cn

2-Hydroxy-4-(methylthio)butyronitrile (HMTBN): This cyanohydrin derivative is a key intermediate in an alternative industrial synthesis route that avoids the use of the volatile and toxic 3-(methylthio)propanal (MMP). rsc.org HMTBN is typically formed from acrolein cyanohydrin and methyl mercaptan. It undergoes acid-catalyzed hydrolysis to produce HMTBA, which can then be esterified. rsc.org

4-(methylthio)-2-oxo-l-butanol: This keto-alcohol is an intermediate in a patented process for producing 2-hydroxy-4-(methylthio)butyrate compounds. google.com It is reacted with oxygen in the presence of a copper compound to yield the desired product. google.com In one documented experiment, this reaction yielded 12% methyl 2-hydroxy-4-(methylthio)butyrate. google.com

Process Optimization and Scalability Studies in Organic Synthesis

Optimizing the synthesis of this compound and its parent acid is crucial for industrial-scale production, focusing on maximizing yield and purity while minimizing costs. The sulfuric acid-mediated hydrolysis of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a dominant industrial method due to its cost-effectiveness and suitability for continuous reactors.

Key parameters for the optimization of the related HMTBA synthesis have been identified:

| Parameter | Optimal Range | Effect on Reaction |

| Sulfuric Acid Strength | 50–70% (Stage 1); 30–40% (Stage 2) | Higher concentrations speed up nitrile hydrolysis but increase the risk of side reactions like oligomerization. |

| Temperature | 50°C (Stage 1); 90°C (Stage 2) | Excessive heat during the initial stage can cause decomposition, while the second stage requires at least 85°C for complete conversion of the amide intermediate. |

| Molar Ratio (Acid:Methanol) | 1:1.5 to 1:3 | In the subsequent esterification step, an excess of methanol is used to drive the equilibrium towards the formation of the methyl ester. |

| Reaction Time | 4–8 hours | Sufficient time is required to ensure the reaction goes to completion for high yields. |

For industrial scalability, continuous flow reactors are increasingly used to improve efficiency over traditional batch processes. The use of solid acid catalysts is also an emerging trend, as they can reduce equipment corrosion and simplify the purification process by being easily separated from the reaction mixture.

Biological Roles, Metabolism, and Nutritional Science of Methyl 2 Methylthio Butyrate Analogues

Role as a Methionine Analogue (2-Hydroxy-4-(methylthio)butanoate, HMTBa)

HMTBa serves as a synthetic source of the essential amino acid methionine. imrpress.com Unlike crystalline methionine, HMTBa has a hydroxyl group in place of the amino group on the alpha-carbon, a structural difference that influences its absorption and metabolic pathway. thepoultrysite.com

Conversion to Methionine in Biological Systems

The nutritional value of HMTBa is contingent upon its conversion to L-methionine within the animal's body. rsc.org This bioconversion is a multi-step enzymatic process that occurs in various tissues, including the liver and kidneys. rsc.orgnih.gov

The D- and L-isomers of HMTBa are metabolized through distinct stereospecific pathways to a common intermediate, 2-keto-4-(methylthio)butanoic acid (α-keto methionine). rsc.org The L-isomer of HMTBa is oxidized by L-α-hydroxy acid oxidase, an enzyme primarily located in the peroxisomes of liver and kidney cells. rsc.org The D-isomer is converted by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase, which is present in almost all cell tissues. rsc.org Subsequently, α-keto methionine is converted to L-methionine through a process called transamination, which involves the transfer of an amino group from a donor amino acid. rsc.org

Studies in lambs using stable isotopes have demonstrated that HMTBa is effectively absorbed and converted to methionine. nih.gov Following abomasal infusion, a significant portion of HMTBa is absorbed and bypasses the liver, with tissues like the kidney playing a primary role in its conversion to methionine that enters the plasma. nih.gov This conversion process allows HMTBa to functionally replace dietary methionine for metabolic processes. nih.gov

Contribution to Protein Synthesis Pathways

Once converted to L-methionine, the molecule is available for all the metabolic functions of this essential amino acid, the most critical being its incorporation into proteins. thepoultrysite.com L-methionine is a fundamental building block for protein synthesis, initiated by the AUG codon in mRNA. rsc.org

The provision of HMTBa supports protein synthesis by increasing the available pool of methionine. In lactating dairy cows, it has been shown that absorbed HMTBa not only directly contributes to the methionine used for milk protein synthesis but also spares methionine from tissue protein breakdown for this purpose. nih.gov Studies have shown that both isomers of HMTBa are effective sources for protein synthesis in hepatocytes. imrpress.com Furthermore, research in broiler chickens indicates that HMTBa supplementation supports efficient growth and feed conversion, which is directly linked to robust protein synthesis for muscle development. engormix.com

Impact on Rumen Fermentation and Microbial Ecology in Livestock

Enhancement of Fiber Degradation

HMTBa supplementation has been linked to positive effects on fiber degradation in the rumen. mdpi.com It is thought to stimulate certain cellulolytic bacteria, which are responsible for breaking down the complex carbohydrates found in plant cell walls. novusint.com One study observed that HMTBa supplementation led to an increase in the proportion of Fibrobacteres, a phylum containing key fiber-digesting bacteria. unl.edu By enhancing the activity of these microbes, HMTBa can improve the digestion of dietary fiber, making more energy available to the host animal. mdpi.com

Promotion of Microbial Protein Synthesis

A significant portion of the amino acids absorbed by ruminants comes from the microbial protein synthesized in the rumen. unl.edu HMTBa has been shown to stimulate the synthesis of this microbial protein. novusint.commdpi.com Research has demonstrated a linear increase in microbial nitrogen outflow from the rumen with increasing levels of HMTBa supplementation. nih.gov One study quantified this effect, showing that microbial protein synthesis increased from 2,281 g/day in control diets to 2,438 g/day with the addition of 0.10% HMTBa, an increase of 6.9%. novusint.com This enhancement of microbial protein production provides a greater supply of high-quality protein to the small intestine for absorption. unl.edu In some continuous culture experiments, HMTBa was found to improve microbial protein synthesis and reduce rumen ammonia-N. researchgate.net

Effect of HMTBa on Rumen Microbial Protein Synthesis

| Study Parameter | Control (No HMTBa) | HMTBa Supplemented (0.10% of DM) | Percentage Increase |

|---|---|---|---|

| Microbial Protein Synthesis (g/day) | 2,281 | 2,438 | 6.9% |

Data from an in vivo study evaluating the effect of HMTBa on microbial protein synthesis in cows. novusint.com

Modulation of Volatile Fatty Acid Production (e.g., Propionate (B1217596), Butyrate)

Volatile fatty acids (VFAs) are the main energy source for ruminants, produced by microbial fermentation of carbohydrates. The primary VFAs are acetate (B1210297), propionate, and butyrate (B1204436). HMTBa supplementation can modulate the production and profile of these VFAs. unl.edu

Some studies have reported that HMTBa supplementation leads to an increase in total VFA concentrations. unl.edunih.gov The effects on individual VFAs can vary. For instance, one study observed that HMTBa increased the molar proportion of butyrate while increasing the acetate to propionate ratio. datadryad.org Another study found that HMTBa increased average rumen butyrate and decreased propionate concentration. nih.govresearchgate.net Conversely, other research has reported positive effects of HMTBa on propionate concentration. mdpi.com These alterations in VFA profiles can have significant metabolic implications for the animal, influencing energy utilization and milk composition. nih.gov For example, a decrease in propionate and an increase in butyrate may play a role in the mechanism by which HMTBa helps prevent milk fat depression. nih.gov

Reported Effects of HMTBa on Rumen Volatile Fatty Acids

| Volatile Fatty Acid | Observed Effect of HMTBa Supplementation | Reference |

|---|---|---|

| Total VFAs | Increased concentration | unl.edunih.gov |

| Acetate to Propionate Ratio | Increased | datadryad.org |

| Propionate | Decreased concentration | nih.govresearchgate.net |

| Propionate | Increased concentration | mdpi.com |

| Butyrate | Increased molar proportion/concentration | datadryad.orgnih.govresearchgate.net |

Summary of findings from various studies on the impact of HMTBa on VFA production. Note the variability in reported effects, which may depend on diet and other factors.

Effects on Rumen Microbiome Composition and Diversity

Analogues of methyl 2-(methylthio)butyrate, such as 2-hydroxy-4-(methylthio)butanoate (HMTBa) and its isopropyl ester (HMBi), have been shown to influence the complex microbial ecosystem of the rumen. Research indicates that these compounds can modulate the rumen microbiome, which is crucial for nutrient digestion and host health. HMTBa supplementation has been found to reduce microbial perturbations that occur during diet-induced milk fat depression (MFD). nih.gov In such conditions, diets high in unsaturated fatty acids and low in fiber can alter the bacterial community. Studies have observed that HMTBa supplementation can counter these changes, noting decreases in certain bacterial genera like Dialister, Megasphaera, Lachnospira, and Sharpea compared to unsupplemented animals experiencing MFD. nih.gov These bacterial genera have been positively correlated with fatty acid isomers associated with MFD. nih.gov

Influence on Livestock Productivity and Physiological Parameters

Effects on Milk Production and Composition (e.g., Milk Fat Content, Lactose (B1674315), Total Solids)

The isopropyl ester of HMTBa (HMBi) has also been shown to positively impact lactation performance, with studies reporting significant increases in milk yield, fat yield, protein yield, and lactose yield. nih.gov The primary effect often highlighted is the increase in milk fat production, which is particularly significant in herds facing a high risk of milk fat depression (MFD). dellait.comnih.gov

Table 1: Effects of HMTBa Supplementation on Milk Production and Composition in Holstein Cows Data sourced from a study on high-producing Holstein cows over a 42-day period. mdpi.com

| Parameter | Control Group | HMTBa-Supplemented Group | p-Value |

| Milk Production ( kg/d ) | 47.76 | 47.70 | 0.11 |

| Energy-Corrected Milk ( kg/d ) | 47.27 | 49.12 | <0.01 |

| Milk Fat (%) | 3.65 | 3.94 | <0.02 |

| Milk Protein (%) | 3.25 | 3.28 | 0.23 |

| Lactose (%) | 4.87 | 4.93 | <0.01 |

| Total Solids (%) | 12.59 | 12.92 | <0.01 |

Alterations in Milk Fatty Acid Profile (e.g., Medium-Chain Fatty Acids, C14:0)

Supplementation with HMTBa not only increases the total fat content in milk but also alters the profile of the fatty acids present. Research has shown that cows supplemented with HMTBa produce milk with a higher concentration of medium-chain fatty acids. mdpi.comresearchgate.netunesp.br Additionally, an increase in odd- and branched-chain fatty acids (OBCFA), specifically C11:0, C13:0, and C15:0, has been observed. mdpi.com

A significant effect of HMTBa is its ability to reduce the concentration of specific fatty acid isomers linked to MFD. During conditions that promote MFD, there is typically a shift in the biohydrogenation pathway in the rumen, leading to the production and secretion of trans-10 C18:1 into the milk. dellait.com Studies have consistently shown that HMTBa supplementation decreases the concentration of this specific isomer in milk fat, indicating a stabilization of the rumen environment. nih.govdellait.comnih.gov In some cases, supplementation with methionine hydroxy analogues has also been found to increase the proportion of unsaturated fatty acids (UFA) while reducing saturated fatty acids (SFA). thaiscience.info

Stabilization of Rumen Hydrogenation and Prevention of Milk Fat Depression Syndrome

A key biological role of HMTBa in ruminants is its ability to stabilize the process of rumen biohydrogenation, thereby preventing or mitigating Milk Fat Depression (MFD). researchgate.net MFD is a condition characterized by a significant reduction in milk fat synthesis. It typically occurs when cows are fed diets that are high in fermentable carbohydrates and polyunsaturated fatty acids (PUFAs) but low in effective fiber. mdpi.comresearchgate.net These dietary conditions can alter the rumen microbial pathways, leading to the production of specific bioactive fatty acid intermediates, such as trans-10 C18:1, which inhibit fat synthesis in the mammary gland. researchgate.net

The prevailing hypothesis is that HMTBa stabilizes the rumen environment, preventing the shift to this alternative biohydrogenation pathway. mdpi.comresearchgate.netdellait.com By doing so, it reduces the formation and absorption of MFD-inducing intermediates. usda.gov This effect is most pronounced in high-producing cows on diets that pose a high risk for MFD. nih.govusda.gov Research has confirmed that HMTBa supplementation can attenuate MFD by reducing the microbial perturbations associated with the condition and decreasing the concentration of trans-10 C18:1 in milk. nih.govnih.gov

Changes in Blood Metabolites (e.g., Urea (B33335), Aspartate Aminotransferase, Triglycerides)

The metabolic effects of HMTBa supplementation extend to measurable changes in blood metabolite profiles in livestock. One of the most consistently reported findings is a reduction in nitrogen-related metabolites. Studies in both dairy cows and finishing beef steers have shown that supplementation with HMTBa or its ester form, HMBi, leads to a significant decrease in blood urea nitrogen (BUN). mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org This may indicate improved nitrogen utilization and efficiency, as less excess nitrogen is converted to urea for excretion. nih.gov

In addition to urea, some studies have reported a decrease in the activity of the enzyme aspartate aminotransferase (AST) in the blood of HMTBa-supplemented cows. mdpi.comresearchgate.netunesp.br As an essential amino acid, methionine (for which HMTBa is a precursor) plays a role in lipid transport. It acts as a methyl group donor, which can increase blood triglycerides, a critical substrate for milk fat synthesis. mdpi.comresearchgate.net However, direct effects on blood cholesterol and total protein have not been consistently observed. researchgate.net

Table 2: Selected Blood Metabolite Changes in Livestock with HMTBa/HMBi Supplementation Data compiled from studies on Holstein cows and Angus steers. mdpi.comnih.gov

| Parameter | Species | Control Group | Supplemented Group | p-Value |

| Blood Urea (mg/dL) | Dairy Cow | 46.6 | 41.3 | <0.01 |

| Aspartate Aminotransferase (U/L) | Dairy Cow | 105.6 | 89.4 | <0.01 |

| Blood Urea Nitrogen (BUN) (mmol/L) | Beef Steer | 4.88 | 3.99 | <0.05 |

Impact on Body Condition Score and Growth Performance

In the context of beef cattle, the effects on growth are more direct. Studies on finishing steers supplemented with the isopropyl ester of HMTBa (HMBi) have demonstrated significant improvements in growth performance. nih.govfrontiersin.org These studies report a linear increase in average daily gain (ADG) and a corresponding linear decrease in the feed conversion ratio (FCR), indicating greater feed efficiency. nih.govfrontiersin.org This ultimately leads to a higher final body weight for the supplemented animals. nih.gov

Table 3: Effect of HMBi Supplementation on Growth Performance in Finishing Beef Cattle Data sourced from a 105-day study on Angus steers. nih.govfrontiersin.org

| Parameter | Control Group (0 g/d) | HMBi Group (30 g/d) | p-Value (Linear Effect) |

| Initial Body Weight (kg) | 724.1 | 723.9 | - |

| Final Body Weight (kg) | 841.5 | 865.5 | <0.01 |

| Average Daily Gain (ADG) ( kg/d ) | 1.12 | 1.35 | <0.01 |

| Feed Conversion Ratio (FCR) | 11.08 | 9.42 | <0.01 |

Endogenous Biosynthesis and Catabolism

Volatile organic sulfur compounds (VOSCs) are significant components of the global sulfur cycle, with dimethyl sulfide (B99878) (DMS) and methanethiol (B179389) (MT) being produced in large quantities by marine life such as algae and bacteria. researchgate.net A primary pathway to DMS involves the enzymatic cleavage of 3-dimethylsulfoniopropionate (DMSP). researchgate.net The degradation of DMSP can proceed through different routes, leading to the formation of either DMS or methylthiopropanoate (MMPA). researchgate.net

While direct evidence for this compound as a central intermediate in the DMSP-to-DMS pathway is not established, related thioesters and sulfur compounds are integral to these and other metabolic cycles. For instance, methyl 3-(methylthio)propionate (B1239661) is recognized as a flavor component in pineapples and melons. acs.org Analogues of this compound, such as 2-hydroxy-4-(methylthio)butyrate (HMTB), serve as precursors for the chemical synthesis of methionine, an essential amino acid, for use in animal nutrition. researchgate.netfrontiersin.org In ruminants, the isopropyl ester of HMTB (HMBi) is absorbed and converted to methionine in the liver, and it can also be utilized by rumen microorganisms for microbial protein synthesis. frontiersin.org The compound this compound itself has been identified as a novel thioester in fresh strawberries, contributing to the fruit's complex aroma profile. acs.org

The biosynthesis of methylthiolated molecules involves a complex enzymatic process that converts an unactivated carbon-hydrogen (C-H) bond into a carbon-sulfur-methyl (C-SCH3) bond. nih.govnih.gov This chemically challenging transformation is catalyzed by a specific class of enzymes known as methylthiotransferases (MTTases), which belong to the large Radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.govnih.gov

Radical SAM enzymes are characterized by a conserved cysteine-rich motif (typically CxxxCxxC) that coordinates a [4Fe-4S] iron-sulfur cluster. nih.govwikipedia.org The catalytic cycle is initiated by the reductive cleavage of a SAM molecule at its S-C(5') bond, a process that generates a highly reactive 5'-deoxyadenosyl radical (Ado•). nih.govwikipedia.org This radical is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated C-H bond on a substrate, initiating the functionalization reaction. wikipedia.orgacs.org

In methylthiolation reactions, two molecules of SAM are typically required per turnover. nih.govacs.org One SAM molecule is used to generate the Ado• radical for substrate activation. acs.org The second SAM molecule serves as the methyl group donor. nih.gov The source of the inserted sulfur atom is thought to be a second, auxiliary iron-sulfur cluster within the enzyme. nih.gov The proposed mechanism for some MTTases, such as MiaB, involves the methylation of a persulfide on this auxiliary cluster by SAM, creating a methylated sulfur species that is then attacked by the substrate radical to form the final methylthiolated product. acs.org These enzymatic modifications are crucial in various biological contexts, including the post-transcriptional modification of transfer RNA (tRNA), which helps to maintain translational efficiency and fidelity. nih.govwikipedia.org

Interactive Table: Examples of Radical-SAM Methylthiotransferases

| Enzyme Family | Function | Substrate Example | Biological Context | Citations |

| MiaB | Catalyzes the formation of 2-methylthio-6-isopentenyl adenosine (B11128) (ms²i⁶A) on tRNA. nih.govwikipedia.org | Isopentenylated Adenosine 37 in tRNA | tRNA hypermodification for translational fidelity. | nih.govwikipedia.orgacs.org |

| RimO | Catalyzes the methylthiolation of an aspartate residue in the S12 ribosomal protein. nih.gov | Aspartate residue (D89) in ribosomal protein S12 | Post-translational modification of proteins. | nih.govacs.org |

| MtaB | Catalyzes the formation of 2-methylthio-6-threonylcarbamoyl adenosine (ms²t⁶A) on specific tRNAs. nih.gov | Threonylcarbamoyl adenosine in tRNA | tRNA modification. | nih.govnih.gov |

Applications in Proteomics Research (for specific derivatives)

Specific derivatives of this compound are utilized as reagents in the field of proteomics research. evitachem.comscbt.com For instance, methyl 2-isothiocyanato-4-(methylthio)butyrate is synthesized for applications in proteomics studies. evitachem.com While the precise applications are specialized, the isothiocyanate group is a well-known reactive moiety used for labeling and cross-linking proteins.

In a related context, proteomics approaches have been employed to investigate the biological effects of structurally similar metabolites. A study on patients undergoing hemodialysis used a cardiovascular proteomics platform to explore the association between 2-methylbutyric acid, a short-chain fatty acid (SCFA), and 181 cardiovascular-related proteins. mdpi.com This research aimed to uncover potential biological pathways linking gut-derived metabolites to cardiovascular health, demonstrating the power of proteomics to explore the systemic effects of small molecules. mdpi.com

Context in Human Metabolomics Research

This compound is a recognized compound within human metabolomics, cataloged in the Human Metabolome Database (HMDB) under the identifier HMDB0041306. hmdb.canih.gov It is classified as a fatty acid ester, specifically a dialkylthioether and a methyl ester. hmdb.ca The presence of such compounds in human systems highlights the complex interplay of diet, gut microbiome activity, and endogenous metabolism.

The field of metabolomics increasingly focuses on identifying small molecule metabolites as potential biomarkers for diagnosing and monitoring diseases. nih.gov Altered metabolic profiles can provide a snapshot of a disease state, offering insights into underlying biochemical pathway dysregulation before clinical symptoms become apparent. nih.gov In this vein, studies have identified related methylthio- compounds as part of metabolic signatures for disease. For example, an integrated metabolome and lipidome analysis identified 2-(methylthio)ethanol (B31312) as one of several differential metabolites with the potential to act as a biomarker in cancer research. nih.gov The investigation of such metabolites in biofluids is a key strategy for discovering noninvasive biomarkers for patient diagnosis, monitoring, and risk prediction. nih.gov

Analytical Chemistry and Spectroscopic Characterization of Methyl 2 Methylthio Butyrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Methyl 2-(methylthio)butyrate, enabling its separation from other volatile and non-volatile compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for its determination.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds. Method development for this compound often involves optimizing parameters to achieve efficient separation and sensitive detection.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the separation of moderately polar to non-polar compounds like this compound. sielc.com This technique typically employs a non-polar stationary phase (like C18 or C8) and a polar mobile phase. google.com

A simple and effective RP-HPLC method for the analysis of a related compound, methyl 4-(methylthio)butyrate, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For compounds containing a hydroxyl group, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), isocratic elution with a water-methanol mixture can be employed. chromatographyonline.com The separation of stereoisomers of related compounds has been achieved on specialized columns using a mobile phase of water-acetonitrile with trifluoroacetic acid. nih.gov

A study on the simultaneous estimation of Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) (CHMTB) and another compound utilized a Waters XBridge C18 column. ijper.org The method was validated according to ICH guidelines and found to be specific, precise, linear, robust, and accurate. ijper.org

Table 1: Exemplary RP-HPLC Conditions for Related Analytes

| Parameter | Condition 1 | Condition 2 |

| Analyte | Methyl 4-(methylthio)butyrate sielc.com | Calcium-DL-2-hydroxy-4-(methylthio) butyrate (CHMTB) ijper.org |

| Column | Newcrom R1 | Waters XBridge C18 (250 mm x 4.6 mm, 5µm) ijper.org |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Binary mixture of ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and acetonitrile ijper.org |

| Detection | Not Specified | UV at 210 nm ijper.org |

| Flow Rate | Not Specified | 1.0 mL/min ijper.org |

| Elution Mode | Isocratic | Gradient ijper.org |

This table presents data for related compounds to illustrate typical RP-HPLC conditions.

For complex samples containing compounds with a wide range of polarities, gradient elution is often necessary to achieve optimal separation. researchgate.netlcms.cz In gradient elution, the composition of the mobile phase is changed during the analytical run, typically by increasing the proportion of the organic solvent. researchgate.net This allows for the elution of strongly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks. lcms.cz

The optimization of a gradient elution program involves adjusting the initial and final mobile phase compositions, the gradient time, and the shape of the gradient (linear or non-linear). researchgate.netresearchgate.net For instance, in the analysis of CHMTB, a gradient mode was employed with a mobile phase of ammonium hydrogen sulphate buffer and acetonitrile, resulting in a retention time of approximately 7 minutes for CHMTB. ijper.org The use of a gradient can significantly improve peak capacity and sensitivity. lcms.cz

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. google.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The progress of reactions involving related butyrate compounds can be monitored using conventional analytical means such as gas chromatography. google.com GC-mass spectrometry (GC-MS) is a powerful combination that provides both retention time data and mass spectral information for confident compound identification. nih.govnih.gov

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.netazom.com In GCxGC, two columns with different stationary phases are coupled, providing an orthogonal separation mechanism that dramatically increases peak capacity and resolution. researchgate.netmdpi.com This technique is particularly well-suited for the analysis of trace-level sulfur compounds in complex matrices. springernature.com

The enhanced resolution and sensitivity of GCxGC allow for the detection of trace flavor compounds and can help in correlating their presence with sensory characteristics. springernature.com The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions of the two-dimensional plot, aids in compound identification. azom.com

Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation power of GC with human sensory perception. nih.gov As compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer) and a sniff port, where a trained analyst can assess the odor character and intensity of each separated compound. nih.govashs.org

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is a cornerstone analytical technique for the identification and structural analysis of this compound. When coupled with gas chromatography (GC-MS), it allows for the separation of this volatile compound from complex mixtures and its subsequent identification based on its unique mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a fingerprint for its identification. The Human Metabolome Database (HMDB) and PubChem provide reference mass spectral data for this compound nih.govhmdb.ca.

| Library | NIST Number | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| Main library | 107784 | 75 | 148 | 41 |

Applications in Metabolomics and Flavor Analysis

In the fields of metabolomics and flavor chemistry, MS-based techniques are indispensable for detecting and identifying compounds like this compound. This compound is recognized as a fatty acid ester and has been identified in the Human Metabolome Database, indicating its relevance in biological systems nih.govhmdb.ca.

Predicted Collision Cross Section in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. mdpi.com A key parameter obtained from IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area and is valuable for structural confirmation.

For this compound, CCS values can be predicted using computational methods, often employing machine learning algorithms trained on large datasets of experimentally determined CCS values. mdpi.comresearchgate.net These predicted values serve as a useful reference for identifying the compound in complex samples analyzed by IM-MS. The PubChemLite database provides predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 149.06308 | 130.6 |

| [M+Na]+ | 171.04502 | 137.6 |

| [M-H]- | 147.04852 | 131.3 |

| [M+NH4]+ | 166.08962 | 152.6 |

| [M+K]+ | 187.01896 | 137.6 |

| [M+H-H2O]+ | 131.05306 | 125.9 |

| [M+HCOO]- | 193.05400 | 147.6 |

| [M+CH3COO]- | 207.06965 | 175.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of all atoms in the molecule, including the ethyl group, the methine center, the methylthio group, and the methyl ester group. Public databases indicate the availability of ¹H NMR spectra for this compound from commercial suppliers, which serves as a reference for its structural confirmation. nih.gov

Advanced Sample Preparation and Extraction Methods for Volatile Compounds

The analysis of volatile compounds like this compound from complex matrices, such as food, requires sophisticated sample preparation techniques to isolate them from non-volatile components and minimize the formation of artifacts. acs.org This is particularly crucial for chemically labile sulfur compounds. acs.org

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a highly effective distillation technique used to isolate volatile and semi-volatile compounds from solvent extracts. mdpi.com The method operates under high vacuum, allowing for distillation at low temperatures, which is crucial for preventing the thermal degradation of sensitive flavor compounds and avoiding the formation of artifacts. mdpi.commdpi.com

SAFE is widely regarded as a superior method for obtaining a flavor extract that accurately represents the original aroma of the sample. mdpi.com It is particularly advantageous for analyzing high-fat foods, as it efficiently separates the volatile fraction from non-volatile lipids, which could otherwise interfere with subsequent chromatographic analysis. d-nb.info The choice of solvent (e.g., dichloromethane, pentane) can influence the extraction efficiency of different compounds. mdpi.com

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a sensory-directed analytical technique that combines gas chromatography-olfactometry (GC-O) with serial dilution to identify the most potent odorants in a sample. acs.orgoup.com In this method, a flavor extract is diluted stepwise, and each dilution is sniffed by a trained panelist at the exit of the GC column. oup.comrsc.org

Validation of Analytical Methods in Research Contexts

The validation of an analytical method is a critical process that confirms its suitability for a specific use, such as the quantification of this compound. This process involves a series of experimental evaluations to establish the method's performance characteristics. For volatile sulfur compounds like this compound, common analytical techniques include Gas Chromatography (GC) often coupled with a Mass Spectrometer (MS) or a selective detector. shimadzu.comfrontiersin.org

Specificity and Selectivity Studies

Specificity refers to the ability of an analytical method to measure the analyte of interest, this compound, without interference from other components in the sample matrix, such as impurities, degradation products, or other matrix components. scielo.br In complex matrices like food and beverages, numerous volatile compounds can co-elute with the target analyte during chromatographic analysis, making selectivity a significant challenge. chromatographyonline.com

To achieve the required selectivity for sulfur compounds, several strategies are employed:

Selective Detectors : Gas chromatography systems can be equipped with detectors that are highly selective for sulfur-containing molecules. The Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD) are two such examples that respond preferentially to sulfur compounds, thereby reducing the interference from non-sulfur components in the matrix. frontiersin.orgchromatographyonline.comshimadzu.com The SCD is noted for its high sensitivity, selectivity, and lack of quenching from co-eluting hydrocarbons. acs.org

High-Resolution Chromatography : Two-dimensional gas chromatography (GCxGC) provides a powerful separation capability, distributing complex sample components over a two-dimensional plane, which significantly reduces the likelihood of co-elution. chromatographyonline.com

Mass Spectrometric Detection : When using a mass spectrometer, especially a tandem mass spectrometer (MS/MS), selectivity is greatly enhanced. By operating in the Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of this compound is selected and fragmented, and only a specific product ion is monitored. acs.orgfrontiersin.org This precursor-to-product ion transition is highly characteristic of the analyte, providing excellent specificity even in complex samples. acs.org

Validation of selectivity involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. mostwiedzy.pl Subsequently, the blank matrix is spiked with the analyte and other potentially interfering compounds to demonstrate that the analyte's signal is distinguishable and unaffected.

Linearity and Calibration Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a given range. ijper.org This is determined by analyzing a series of standards of this compound at different, known concentrations. nih.gov A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the analyte. mdpi.com

The relationship is considered linear if the coefficient of determination (R²) is typically greater than 0.99. frontiersin.orgfrontiersin.org The calibration range is the span of concentrations, from the Limit of Quantification (LOQ) to an upper limit, for which the method has been proven to be linear, accurate, and precise. mostwiedzy.plnih.gov

Table 1: Example of Linearity Data for this compound Analysis This table presents hypothetical data to illustrate a typical linearity study.

| Concentration (µg/L) | Instrument Response (Peak Area) |

| 1.0 | 10,500 |

| 5.0 | 52,100 |

| 10.0 | 103,500 |

| 25.0 | 255,000 |

| 50.0 | 510,200 |

| 100.0 | 1,005,000 |

| Linearity Result | R² = 0.9995 |

Precision and Accuracy Assessment

Precision and accuracy are fundamental parameters for validating a quantitative method.

Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is typically expressed as the relative standard deviation (RSD). scielo.br Precision is evaluated at two levels:

Repeatability (Intra-day Precision) : The precision obtained under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-day Precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. mdpi.comresearchgate.net For many applications, an RSD of less than 15-20% is considered acceptable. acs.orgmdpi.com

Accuracy represents the closeness of the measured value to the true or accepted reference value. mdpi.com It is commonly determined through recovery studies. scielo.br A blank matrix is spiked with a known concentration of this compound at multiple levels (e.g., low, medium, and high). The samples are then analyzed, and the measured concentration is compared to the known spiked amount. The result is expressed as a percentage recovery. Acceptable recovery values are often within the range of 80-120%. scielo.brmostwiedzy.plmdpi.com

Table 2: Example of Precision and Accuracy Data for this compound This table presents hypothetical data to illustrate typical precision and accuracy results.

| Spiked Concentration (µg/L) | Repeatability (RSD%) | Intermediate Precision (RSD%) | Accuracy (% Recovery) |

| 5.0 (Low) | 7.5% | 10.2% | 98% |

| 50.0 (Medium) | 4.1% | 6.5% | 103% |

| 100.0 (High) | 3.5% | 5.8% | 101% |

Quality Control and Industrial Analytical Applications

In industrial settings, particularly in the flavor and fragrance and food and beverage sectors, analytical methods for compounds like this compound are essential for quality control (QC). shimadzu.comchromatographyonline.com This compound can be a key contributor to the desired aroma profile of a product.

Industrial applications of validated analytical methods include:

Raw Material Verification : Ensuring that incoming raw materials meet the required specifications for flavor composition.

Process Monitoring : Tracking the concentration of this compound during production to ensure consistency and control over the final product's sensory profile.

Final Product QC : Verifying that the finished product contains the correct concentration of the flavor compound, ensuring batch-to-batch consistency and adherence to quality standards. ijper.org

Stability Testing : Assessing how the concentration of the flavor compound changes over the product's shelf life.

The use of automated analytical platforms, such as those combining autosamplers for HS-SPME with GC-MS/MS, allows for high-throughput analysis, which is often required in an industrial QC laboratory to handle a large number of samples efficiently and reliably. acs.org

Flavor Chemistry and Sensory Attributes of Methyl 2 Methylthio Butyrate

Identification as a Key Volatile Aroma Compound in Foodstuffs

Methyl 2-(methylthio)butyrate has been identified as a significant volatile sulfur compound contributing to the aroma of certain foods. Notably, it was first reported as a newly identified sulfur volatile in strawberries. researchgate.net In a study of two Florida strawberry cultivars, 'Strawberry Festival' and 'Florida Radiance', this compound was one of nine new sulfur compounds discovered. researchgate.net This identification was achieved using a static headspace solid-phase microextraction (SPME) sampling technique coupled with gas chromatography (GC) with pulsed flame photometric detection (PFPD). researchgate.net The identity of the compound was confirmed by matching its linear retention index and mass spectrometry data with that of an authentic standard. researchgate.net

Research has shown that the concentration of this compound, along with other sulfur esters, increases as strawberries mature. researchgate.net In the early stages of fruit development, such as the white and half-red stages, alkyl sulfides are the more dominant sulfur volatiles. researchgate.net However, as the fruit ripens to the three-quarter red, full ripe, and overripe stages, sulfur esters like this compound become the majority. researchgate.net Their concentrations can increase dramatically, sometimes by as much as 100%, between the full ripe and overripe stages, indicating their importance to the aroma of mature and overripe strawberries. researchgate.net

Contribution to Specific Sensory Profiles (e.g., Fruity, Floral, Garlic, Sulfurous Notes)

The sensory profile of this compound is complex, contributing a range of aroma and flavor notes. It is generally characterized by a combination of fruity and sulfurous characteristics. acs.orghmdb.ca Descriptions of its organoleptic properties include sulfurous, musty, onion, fruity, tropical, and green notes. hmdb.ca

Table 1: Sensory Descriptors of this compound

| Descriptor | Source(s) |

|---|---|

| Fruity | acs.org, acs.org, hmdb.ca |

| Floral | acs.org, acs.org |

| Garlic | acs.org, acs.org |

| Sulfurous | acs.org, acs.org, hmdb.ca |

| Musty | hmdb.ca |

| Onion | hmdb.ca |

| Tropical | hmdb.ca |

| Green | hmdb.ca |

| Savory | |

| Eggy | |

| Vegetable |

Natural Occurrence in Agricultural Products and Fermented Foods (e.g., Strawberry, Ferula sinkiangensis)

This compound occurs naturally in a limited number of identified agricultural products. Its most well-documented presence is in fresh strawberries (Fragaria × ananassa), where it is recognized as a novel thioester. researchgate.netacs.orgacs.org Beyond strawberries, this compound has also been reported in Ferula sinkiangensis, a plant species native to the Xinjiang region of China. nih.gov While many sulfur compounds are associated with fermented foods, specific documentation of this compound in fermented products like pumpernickel bread is not prominent in the available literature.

Table 2: Natural Occurrence of this compound

| Product | Species Name | Source(s) |

|---|---|---|

| Strawberry | Fragaria × ananassa | acs.org, researchgate.net, acs.org |

| Ferula | Ferula sinkiangensis | nih.gov |

Sensory Evaluation Methodologies for Aroma Thresholds and Impact Character Studies

The evaluation of potent aroma compounds like this compound relies on specialized sensory and analytical techniques. These methods are designed to identify which of the hundreds of volatile compounds in a food actually contribute to its characteristic aroma.

Gas Chromatography-Olfactometry (GC-O) is a primary tool used in flavor research. acs.orgnih.gov This technique separates volatile compounds, and as they exit the gas chromatograph, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist can describe the odor and its intensity. nih.gov This allows for the direct correlation of a specific chemical compound with its perceived aroma. nih.gov

To determine the most impactful aroma compounds, researchers often employ dilution techniques such as Aroma Extract Dilution Analysis (AEDA) . acs.orgresearchgate.netoup.com In AEDA, a food's aroma extract is sequentially diluted and analyzed by GC-O until no odor can be detected. oup.com The highest dilution at which a compound can still be smelled is its flavor dilution (FD) factor, which indicates its potency. rsc.org

Once key odorants are identified, their exact concentration in the food is measured, often using Stable Isotope Dilution Assays (SIDA) . researchgate.netresearchgate.net This highly accurate quantitative method uses a stable isotope-labeled version of the target compound as an internal standard. researchgate.net

Despite the use of these advanced methodologies in flavor chemistry, a specific odor detection threshold in water for this compound is not currently available in the public literature. synerzine.comfishersci.com The relative sensory impact of a flavor compound is dependent on its individual odor threshold and its concentration in the food. acs.orgacs.org

Computational and Theoretical Studies on Methyl 2 Methylthio Butyrate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of Methyl 2-(methylthio)butyrate focuses on understanding its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule. These aspects are fundamental to its physical properties and chemical reactivity.

Theoretical calculations, such as scanning the potential energy surface by systematically rotating dihedral angles, can map out the relative energies of different conformers. auremn.org.br For acyclic molecules like this, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. The interactions between the methyl ester group and the methylthio group, including steric hindrance and dipole-dipole interactions, are critical in determining the lowest energy state. csus.edu The most stable conformer will adopt a geometry that minimizes these unfavorable steric interactions while maximizing stabilizing intramolecular forces.

Electronic Structure: Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. uci.eduarxiv.org Methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations provide information on the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for predicting which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby indicating likely sites for chemical reactions.

A variety of molecular properties for this compound have been predicted using computational models and are available in chemical databases. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂S | PubChem nih.gov |

| Molecular Weight | 148.23 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Polar Surface Area | 51.6 Ų | PubChem nih.gov |

This table presents data computed by PubChem based on the molecule's structure.

Reaction Mechanism Simulations and Energetics

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes involved.

Simulation of Reaction Pathways: For a given reaction, such as the synthesis of this compound, computational methods can map the entire reaction coordinate. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the minimum energy path. libretexts.org Transition State Theory is a cornerstone concept used to understand reaction kinetics. ethz.ch The energy difference between the reactants and the transition state is the activation energy (Ea or ΔH‡), which is the primary determinant of the reaction rate. umw.edu

Computational techniques like ab initio molecular dynamics (AIMD) can simulate the trajectories of reacting molecules, providing a dynamic picture of the reaction and helping to determine branching ratios when a single transition state can lead to multiple products. nih.gov For complex systems, such as enzyme-catalyzed reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. nih.gov In this approach, the reactive center is treated with high-level quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics.

Energetics and Thermodynamics: DFT and other high-level calculations can provide accurate thermodynamic data for reactants, products, and transition states. Key energetic parameters include the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction. For kinetics, the activation enthalpy (ΔH‡) and activation Gibbs free energy (ΔG‡) are calculated from the transition state structure. These values can be used in the Eyring equation to estimate the reaction rate constant. umw.edu Computational studies on related enzyme systems, such as acireductone dioxygenase which produces a methionine precursor, have successfully used QM/MM methods to model reaction energetics and compare them with experimental data. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which is invaluable for identifying a molecule and interpreting experimental data. nsf.govrsc.org

Vibrational Spectroscopy (IR and Raman): After performing a geometry optimization using a method like DFT, a subsequent frequency calculation can be performed. tau.ac.il This calculation yields the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These computed frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. By comparing the predicted spectrum with an experimental one, chemists can confidently assign specific absorption peaks to the stretching or bending of particular bonds (e.g., the C=O stretch of the ester group or C-S stretching). For a related molecule, 2-(methylthio)nicotinic acid, DFT/B3LYP calculations have been shown to provide vibrational frequencies in good agreement with experimental FT-IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a powerful application of computational chemistry. nih.gov The standard approach involves using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the magnetic shielding tensors for each nucleus. faccts.de These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). The accuracy of predicted NMR shifts depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects. nih.govfaccts.de Such predictions are crucial for assigning signals in complex experimental spectra and for confirming molecular structures. growingscience.com